molecular formula C14H13N3O2 B11704259 N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B11704259
M. Wt: 255.27 g/mol
InChI Key: DSHQVBSBEJSAJS-MHWRWJLKSA-N
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Description

N'-[(E)-(4-Methoxyphenyl)methylidene]pyridine-2-carbohydrazide is a hydrazone derivative synthesized via the condensation of pyridine-2-carbohydrazide with 4-methoxybenzaldehyde. Its structure features a pyridine-2-carbohydrazide core linked to a 4-methoxyphenyl group through an azomethine (-CH=N-) bond. This compound has been studied for its anti-tubercular activity, particularly in co-crystallized forms with phthalimido-acetic acid, which stabilize its structure through hydrogen bonding .

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C14H13N3O2/c1-19-12-7-5-11(6-8-12)10-16-17-14(18)13-4-2-3-9-15-13/h2-10H,1H3,(H,17,18)/b16-10+

InChI Key

DSHQVBSBEJSAJS-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide is typically synthesized through a condensation reaction between pyridine-2-carbohydrazide and 4-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours until the reaction is complete, and the product is then isolated by filtration and recrystallization from ethanol .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N’-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its antimicrobial properties.

    Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity or disrupting cellular processes. The compound’s structure allows it to bind to specific molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Electronic Effects

Substituent Position on Pyridine Ring
  • Pyridine-4-carbohydrazide Derivatives :
    • Example: N'-[(E)-(4-Methoxyphenyl)methylidene]pyridine-4-carbohydrazide ().
    • The pyridine-4-carbohydrazide isomer forms co-crystals with 1,3-dioxoisoindolin-2-yl acetic acid, exhibiting distinct hydrogen-bonding patterns compared to the pyridine-2-carbohydrazide analogue. The 4-position allows for different coordination geometries in metal complexes, often favoring octahedral structures (e.g., Fe(III), Co(II)) .
    • Key Difference : The 2-carbohydrazide derivative may exhibit altered dipole moments and steric effects due to proximity of the hydrazide group to the pyridine nitrogen.
Aromatic Substituent Modifications
  • Fluorophenyl Derivatives: Example: N′-[(1E)-1-(4-Fluorophenyl)ethylidene]pyridine-2-carbohydrazide (). This may reduce anti-tubercular efficacy but improve metabolic stability .
  • Thiophene Derivatives :
    • Example: N′-[(E)-(3-Methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide ().
    • The sulfur atom in thiophene enhances metal coordination (e.g., Cu(II), Zn(II)) via lone-pair donation, enabling tetrahedral or square-planar geometries in complexes, unlike the methoxyphenyl analogue’s preference for octahedral coordination .
Extended Aromatic Systems
  • Quinoline Derivatives: Example: N'-[(E)-(4-Methoxyphenyl)methylidene]quinoline-4-carbohydrazide (). The quinoline core increases aromatic surface area, enhancing intercalation with DNA or enzyme active sites.
Anti-Tubercular Activity
  • The target compound and its pyridine-4-carbohydrazide analogue demonstrate inhibitory activity against Mycobacterium tuberculosis H37Rv, with co-crystallized forms showing enhanced stability and bioavailability .
  • Comparison :
    • The 4-fluorophenyl derivative () may exhibit reduced potency due to decreased electron density, while thiophene-containing derivatives () could show divergent activity profiles due to sulfur-mediated interactions.
Cytotoxic and Antimicrobial Activity
  • Imidazopyridine derivatives (e.g., N′-benzylidene imidazo[1,2-a]pyridine-2-carbohydrazide) demonstrate cytotoxic activity against cancer cell lines, attributed to the fused imidazole-pyridine system, which is absent in the methoxyphenyl compound .
  • Triazole derivatives () with furan substituents exhibit broad-spectrum antimicrobial activity, highlighting the role of heterocyclic diversity in modulating biological effects .

Physicochemical and Coordination Properties

Solubility and Crystallinity
  • The methoxyphenyl derivative’s co-crystals () display improved aqueous solubility compared to non-cocrystallized forms. In contrast, indole-containing derivatives () are insoluble in polar solvents due to increased hydrophobicity .
Metal Coordination
  • Target Compound : Coordinates via azomethine nitrogen and pyridine nitrogen, forming octahedral complexes with Fe(III) and Co(II) .
  • Thiophene Analogues : Utilize thiophene sulfur for coordination, enabling unique geometries (e.g., tetrahedral for Zn(II)) .

Biological Activity

N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial, antifungal, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 4-methoxybenzaldehyde and pyridine-2-carbohydrazide. The product is often characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography.

Characterization Data

Characterization MethodResult
Melting Point 236-239°C
IR Spectroscopy Significant peaks at 3583 (O-H), 3133 (N-H), 1609 (C=N), 1656 (C=O-NH) cm1^{-1}
NMR (DMSO-d6) δ: 8.79 (s, 2H), 8.69 (s, 1H), 7.84 (d, J=4.55 Hz, 2H) ppm

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus 0.0039
Escherichia coli 0.025
Bacillus subtilis 0.015

These results suggest that the compound is particularly potent against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Aspergillus niger. The MIC values for these fungi are as follows:

Fungal StrainMIC (mg/mL)
Candida albicans 0.010
Aspergillus niger 0.020

These findings highlight the compound's potential in treating fungal infections.

Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. In vitro assays have indicated that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values obtained from these studies are summarized below:

Cell LineIC50 (µM)
MCF-7 15
HeLa 20

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Seranthimata et al. evaluated various derivatives of hydrazones, including this compound, revealing significant bactericidal effects against Staphylococcus aureus and Escherichia coli .
  • Antifungal Investigations : Research published in MDPI highlighted the antifungal properties of similar compounds, establishing a correlation between structural features and biological activity .

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